molecular formula C20H23N5O3S2 B12693657 N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide CAS No. 84100-08-3

N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide

Cat. No.: B12693657
CAS No.: 84100-08-3
M. Wt: 445.6 g/mol
InChI Key: WQMTZBFEBBDAAD-UHFFFAOYSA-N
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Description

N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (―N=N―) and are widely used in various industries, particularly in the production of dyes and pigments

Preparation Methods

The synthesis of N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide typically involves a multi-step process. The general synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Azo Group: The azo group is introduced by diazotization of an aromatic amine followed by coupling with the benzothiazole derivative.

    Attachment of the Diethylamino Group: The diethylamino group is introduced through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The benzothiazole ring is known to interact with DNA and proteins, potentially disrupting their function and leading to biological effects . The diethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

N-(5-(Diethylamino)-2-((6-(methylsulphonyl)-2-benzothiazolyl)azo)phenyl)acetamide can be compared with other azo compounds such as:

The uniqueness of this compound lies in its combination of the benzothiazole ring and the diethylamino group, which confer distinct chemical and biological properties .

Properties

CAS No.

84100-08-3

Molecular Formula

C20H23N5O3S2

Molecular Weight

445.6 g/mol

IUPAC Name

N-[5-(diethylamino)-2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C20H23N5O3S2/c1-5-25(6-2)14-7-9-16(18(11-14)21-13(3)26)23-24-20-22-17-10-8-15(30(4,27)28)12-19(17)29-20/h7-12H,5-6H2,1-4H3,(H,21,26)

InChI Key

WQMTZBFEBBDAAD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)NC(=O)C

Origin of Product

United States

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